5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-18(16-7-9-17(22)10-8-16)19-20(24-13-25-21(19)26-14)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOFQBTYQPPMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thienopyrimidine Core Assembly
The foundational step involves constructing the thieno[2,3-d]pyrimidine scaffold. A validated three-step protocol derives from methyl 2-aminothiophene-3-carboxylate:
- Cyclization with formimidamide : Heating methyl 2-aminothiophene-3-carboxylate with formimidamide at 200°C under nitrogen yields 4-hydroxythieno[2,3-d]pyrimidine.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux converts the hydroxyl group to a chloride, producing 4-chlorothieno[2,3-d]pyrimidine.
- Methylation at C6 : Directed lithiation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with methyl iodide, installs the methyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Formimidamide, 200°C, 6 h | 78 | 95.2 |
| 2 | POCl₃, reflux, 3 h | 92 | 98.5 |
| 3 | LDA, MeI, THF, -78°C | 65 | 97.8 |
5-(4-Fluorophenyl) Substitution
Electrophilic aromatic substitution (EAS) introduces the 4-fluorophenyl group at C5:
- Directed metalation : Treat 6-methyl-4-chlorothieno[2,3-d]pyrimidine with LDA at -78°C to generate a lithiated intermediate.
- Coupling with 1-fluoro-4-iodobenzene : Add CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) to facilitate Ullmann-type coupling.
Optimized Conditions :
N-Phenethylamine Functionalization
The 4-chloro group undergoes SNAr with phenethylamine:
- Base-mediated substitution : React 5-(4-fluorophenyl)-6-methyl-4-chlorothieno[2,3-d]pyrimidine with phenethylamine in DMF, using K₂CO₃ as base.
- Microwave acceleration : 150°C, 30 min, 300 W irradiation improves reaction rate (yield: 85% vs. 72% conventional heating).
Side Reactions :
- Competing hydrolysis to 4-hydroxy derivative (<5%) when moisture present.
- Overalkylation minimized by maintaining amine in excess (3 eq).
Alternative Methodologies
Reductive Amination Pathway
For laboratories lacking specialized coupling reagents:
- Synthesize 4-oxo-thienopyrimidine intermediate via oxidation of 4-chloro derivative with H₂O₂/NaOH.
- Condense with phenethylamine using NaBH₃CN in MeOH/HOAc (pH 5).
Comparison :
| Parameter | SNAr Route | Reductive Amination |
|---|---|---|
| Yield | 85% | 63% |
| Reaction Time | 0.5 h | 12 h |
| Byproduct Formation | <5% | 18% (over-reduction) |
One-Pot Tandem Synthesis
Recent advances enable a streamlined approach:
- Combine methyl 2-aminothiophene-3-carboxylate, formimidamide, and 4-fluorophenylboronic acid in a Pd(OAc)₂/XPhos system.
- Sequential Suzuki coupling and cyclization under microwave irradiation.
Advantages :
- Total synthesis time: 4 h vs. 18 h stepwise.
- Overall yield: 59% (theoretical maximum 73%).
Industrial-Scale Considerations
Patent US 10,392,403 outlines a cGMP-compliant process emphasizing:
- Continuous flow chemistry : Microreactors for exothermic lithiation steps (residence time: 2 min, ΔT < 5°C).
- Crystallization control : Use antisolvent (n-heptane) to isolate hydrochloride salt with particle size D90 < 50 μm.
- Purification : Simulated moving bed (SMB) chromatography achieves >99.9% purity for pharmaceutical applications.
Spectroscopic Characterization
Critical analytical data for quality control:
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.42 | s (1H) | H-2 |
| 7.68 | d, J = 8.4 Hz (2H) | Fluorophenyl H |
| 7.32 | t, J = 7.1 Hz (2H) | Phenethyl H |
| 3.82 | t, J = 7.0 Hz (2H) | N-CH₂ |
| 2.91 | t, J = 7.0 Hz (2H) | CH₂-Ph |
| 2.45 | s (3H) | C6-CH₃ |
IR (KBr) :
Comparative Analysis with Structural Analogues
Modifying the N-substituent significantly impacts synthetic complexity:
| Derivative | Key Step Difficulty | Typical Yield |
|---|---|---|
| N-Phenethyl (target compound) | SNAr optimization | 85% |
| N-Benzyl | Epoxide opening | 78% |
| N-Cyclopropylmethyl | Grignard addition | 61% |
Fluorine’s electronic effects necessitate precise temperature control during EAS, unlike chloro/bromo analogues.
Chemical Reactions Analysis
5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thieno[2,3-d]pyrimidine core are replaced by other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine display significant antimicrobial activity. A patent (WO2019018359A1) highlights the potential of thieno[2,3-d]pyrimidines as antimicrobial agents, suggesting that this compound may also exhibit similar properties due to its structural characteristics .
Anticancer Activity
Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. The compound’s ability to interfere with specific molecular pathways involved in tumor growth positions it as a candidate for further investigation in cancer therapy. The unique substitution patterns on the pyrimidine ring enhance its bioactivity against various cancer cell lines.
Inhibition of Kinases
The compound has shown promise in inhibiting specific kinases involved in cancer and other diseases. Kinases play critical roles in cell signaling pathways, and their inhibition can lead to reduced cell proliferation and survival. This mechanism is particularly relevant for targeted cancer therapies.
Neuroprotective Effects
Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could exert protective effects against neurodegenerative diseases.
Data Tables
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Antimicrobial Activity | Treatment of bacterial infections | Inhibition of microbial growth |
| Anticancer Activity | Targeted cancer therapy | Inhibition of kinase activity |
| Neuroprotective Effects | Treatment for neurodegenerative diseases | Modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their substituents:
Notes:
- Position 6 Methyl: Unique to the target compound, this group may improve metabolic stability compared to non-methylated analogs .
- Phenethyl vs. Smaller Substituents : The phenethyl chain enhances lipophilicity (logP ~3.5 estimated) versus simpler amines (e.g., -NH₂, logP ~2.0) .
- Halogen Effects : 4-Fluorophenyl (target) vs. 4-chlorophenyl () alter electron density; fluorine’s smaller size may favor tighter target binding.
Crystallographic and Conformational Analysis
- Dihedral Angles : In related pyrimidines (), substituents like methoxy or chloro groups induce dihedral angles of 5–12°, influencing packing and solubility. The target’s phenethyl chain may adopt flexible conformations, reducing crystallinity but improving bioavailability .
Biological Activity
5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-d]pyrimidine core with a fluorophenyl substituent and a phenethyl side chain. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16FN3S
- Molecular Weight : 313.39 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various cellular processes. Key mechanisms include:
- Inhibition of Kinases : Thienopyrimidines are known to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Antimicrobial Activity : Some derivatives of thienopyrimidines have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : Preliminary data suggest that it may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study published in Cancer Research explored the effects of thienopyrimidine derivatives on tumor growth in xenograft models. The results indicated significant tumor regression in treated groups compared to controls (IC50 values ranging from 0.1 to 1 µM) .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) below 10 µg/mL against multiple bacterial strains .
- Mechanistic Studies : Computational docking studies revealed potential binding interactions between this compound and key enzymes involved in cancer metabolism, providing insights into its mechanism of action .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step condensation reactions. A representative route includes:
- Step 1: Condensation of 4-fluoroacetophenone with thiourea derivatives to form the thienopyrimidine core.
- Step 2: Functionalization via nucleophilic substitution (e.g., phenethylamine addition) under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Yield improvements (up to 86%) are achieved by controlling temperature (80–100°C), solvent polarity (e.g., 2-PrOH), and stoichiometric ratios (1:1.1 for amine reagents) .
Table 1: Comparison of Yields in Analogous Derivatives
| Derivative | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | 86 | 2-PrOH, 80°C, 22 h | |
| Chlorophenyl analog | 78 | DMF, 100°C, 18 h |
Q. What spectroscopic methods confirm the molecular structure of this compound?
Q. What are the key structural features influencing its bioactivity?
The 4-fluorophenyl group enhances lipophilicity and target binding via hydrophobic interactions. The thieno[2,3-d]pyrimidine core mimics purine bases, enabling kinase inhibition. Substitutions at the N-phenethyl position modulate selectivity .
Advanced Research Questions
Q. How can discrepancies in reported biological activities across studies be resolved?
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., staurosporine for kinase inhibition).
- Purity Analysis: Verify compound purity (>95%) via HPLC and elemental analysis to exclude batch-to-batch variability .
- Structural Confirmation: Employ X-ray crystallography (e.g., SHELX refinement ) to rule out polymorphic differences .
Q. What computational approaches predict binding affinity with protein kinases?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Fluorophenyl groups show π-π stacking with Phe residues .
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to optimize substituent electronic effects .
Q. How does the 4-fluorophenyl group affect pharmacokinetics compared to halogenated analogs?
- Solubility: Fluorine’s electronegativity reduces logP vs. chlorophenyl analogs (e.g., 2.1 vs. 2.8), improving aqueous solubility .
- Metabolic Stability: Fluorine resists oxidative metabolism (CYP450), extending half-life vs. non-halogenated derivatives .
Table 2: Pharmacokinetic Comparison of Halogenated Derivatives
| Substituent | logP | t₁/₂ (h) | Metabolic Pathway |
|---|---|---|---|
| 4-Fluorophenyl | 2.1 | 6.2 | Glucuronidation |
| 4-Chlorophenyl | 2.8 | 4.5 | CYP3A4 oxidation |
Q. What strategies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Measures thermal stabilization of target kinases upon compound binding .
- Kinase Profiling Panels: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
